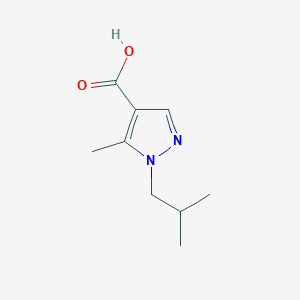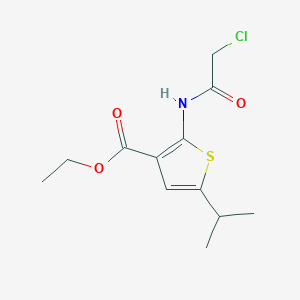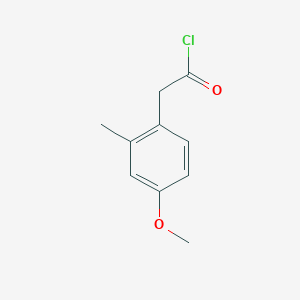
N-(2-Fluorobenzyl)-2-methylaniline
Descripción general
Descripción
“N-(2-Fluorobenzyl)-2-methylaniline” is a fluorinated compound . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, have been extensively studied for their synthesis methods due to their relevance in manufacturing pharmaceuticals and agrochemicals. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen, was developed to address the challenges associated with its conventional synthesis routes. This method involves the bromination of 2-fluoroaniline and represents a significant advancement in the synthesis of fluorinated biphenyl compounds, highlighting the continuous effort in improving the efficiency and safety of synthesizing fluorinated organic molecules (Qiu et al., 2009).
Applications in Molecular Imaging and Fluorescence
The application of fluorinated compounds in molecular imaging and as fluorescent dyes is another area of significant interest. Methylene blue, a fluorescent dye, has seen emerging roles in intraoperative fluorescent imaging, demonstrating the potential of fluorinated compounds in enhancing the capabilities of medical diagnostics through fluorescence-guided surgery techniques (Cwalinski et al., 2020). This review underscores the importance of developing new fluorophores and fluorescent probes for various biomedical applications, including cancer detection and surgical guidance.
Metal Complexes and Coordination Chemistry
The study of metal(II) 2-fluorobenzoate complexes provides insights into the structural diversity and potential applications of fluorinated compounds in materials science and coordination chemistry. These complexes exhibit a range of structural motifs, including monomeric, dimeric, ionic, and polymeric forms, which could be leveraged for developing new materials with specific physical and chemical properties (Öztürkkan & Necefoğlu, 2022).
Environmental and Biological Implications
The review of the occurrence, fate, and behavior of parabens, which share structural similarities with N-(2-Fluorobenzyl)-2-methylaniline due to the presence of aromatic rings and functional groups, in aquatic environments highlights the environmental impact of such compounds. Despite their widespread use and relatively efficient removal from wastewater, parabens persist at low levels in the environment, necessitating further research into their long-term effects (Haman et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, 25B-NBF, a phenethylamine compound with a similar structure, is a potent agonist of the 5-hydroxytryptamine receptor .
Mode of Action
Based on the structural similarity to 25b-nbf, it might interact with its target receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
For instance, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which leads to the synthesis of isopentenyl diphosphate in plastids, is a major branch point providing precursors for the synthesis of carotenoids, tocopherols, plastoquinone, and the phytyl chain of chlorophylls, as well as the hormones abscisic acid and gibberellins .
Pharmacokinetics
Similar compounds like 25b-nbf have been extensively metabolized into various metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-6-2-5-9-14(11)16-10-12-7-3-4-8-13(12)15/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHSKKKPERQBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide](/img/structure/B3151980.png)
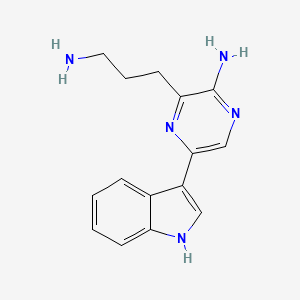

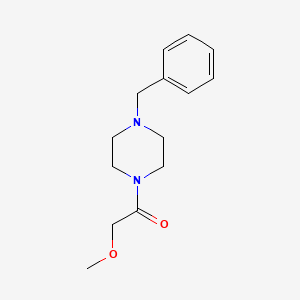
![1-[4-(Ethylsulfonyl)phenyl]piperazine](/img/structure/B3152013.png)
![3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3152020.png)
